molecular formula C17H16IN3O2 B4741441 N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide

N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide

Cat. No. B4741441
M. Wt: 421.23 g/mol
InChI Key: HFQJQHGMMVXMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide, also known as IPN or TPN-171, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the downregulation of several signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the replication of the hepatitis C virus and can also act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's anticancer effects and to identify potential biomarkers for patient selection in clinical trials.

Scientific Research Applications

N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that this compound is a potent inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O2/c18-13-5-6-15(20-16(22)12-4-3-7-19-11-12)14(10-13)17(23)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQJQHGMMVXMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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